molecular formula C14H14N2O2 B2638126 3-(2,3-dihydro-1H-inden-2-yloxy)-1-methyl-1,2-dihydropyrazin-2-one CAS No. 2189498-54-0

3-(2,3-dihydro-1H-inden-2-yloxy)-1-methyl-1,2-dihydropyrazin-2-one

Cat. No. B2638126
CAS RN: 2189498-54-0
M. Wt: 242.278
InChI Key: WEPLOXBDFSIAFI-UHFFFAOYSA-N
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Description

Indole derivatives, such as 2,3-dihydro-1H-inden-2-ylhydrazine , are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .


Synthesis Analysis

The synthesis of similar compounds, such as 2,3-dihydro-1H-inden-1-one derivatives, has been achieved by various methods including grinding, stirring, and ultrasound irradiation .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using density functional theory (DFT) with B3LYP/6-311++G(d,p) basis set . The geometrical parameters, frontier molecular orbitals, global reactivity parameters, and MESP surfaces were all predicted using the same basis set on completely optimized geometries .


Chemical Reactions Analysis

The Michael addition reaction has been observed in similar compounds like 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one . The products’ stability and the possibility of a retro-Michael reaction have been evaluated .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the in-depth structural analysis of optimized molecular structures, bond lengths, and bond angles has been discussed using density functional theory (DFT) with B3LYP/6-311++G(d,p) basis set .

Scientific Research Applications

Synthesis and Reactivity in Heterocyclic Chemistry

Research by Hikem-Oukacha et al. (2011) on 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one demonstrates the synthesis of novel heterocyclic products through reactions with various nucleophiles, highlighting the potential for generating diverse bioactive molecules from structurally related compounds (Hikem-Oukacha et al., 2011). This study exemplifies the versatility of such compounds in synthesizing heterocyclic derivatives with potential pharmacological applications.

Hydrogen Bonding and Molecular Structure

The study of hydrogen bonding in related dihydropyridinones by Dobbin et al. (1993) underscores the importance of hydrogen bonding in defining the molecular conformation and properties of such compounds, which could be relevant to understanding the behavior of 3-(2,3-dihydro-1H-inden-2-yloxy)-1-methyl-1,2-dihydropyrazin-2-one in biological systems (Dobbin et al., 1993).

Microwave-Assisted Synthesis and Antimicrobial Activity

The exploration of microwave-assisted synthesis for heterocyclic compounds, as reported by Ahmad et al. (2011), not only streamlines the synthesis process but also evaluates the antimicrobial efficacy of the synthesized compounds, suggesting a pathway for the rapid development of antimicrobial agents from structurally similar entities (Ahmad et al., 2011).

Tautomerism and Structural Dynamics

Research on the tautomerism of pyrazolopyridazine and phthalazine diones by Sinkkonen et al. (2002) illustrates the dynamic nature of heterocyclic compounds, which can have significant implications for their chemical reactivity and biological activity. Understanding such structural dynamics could be crucial for harnessing the full potential of 3-(2,3-dihydro-1H-inden-2-yloxy)-1-methyl-1,2-dihydropyrazin-2-one in scientific research (Sinkkonen et al., 2002).

Safety and Hazards

The safety and hazards associated with similar compounds are usually provided in the material safety data sheet (MSDS). For instance, 2,3-Dihydro-1H-inden-2-ylhydrazine mesylate is classified as a non-combustible solid .

Future Directions

The future directions in the research of similar compounds involve the development of new synthetic organic compounds to overcome the resistance of microbes to current antimicrobials . This includes the discovery of new agents with promising activity and structure .

properties

IUPAC Name

3-(2,3-dihydro-1H-inden-2-yloxy)-1-methylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-16-7-6-15-13(14(16)17)18-12-8-10-4-2-3-5-11(10)9-12/h2-7,12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPLOXBDFSIAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)OC2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-dihydro-1H-inden-2-yloxy)-1-methyl-1,2-dihydropyrazin-2-one

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